molecular formula C23H25N3O4 B11004738 2-(4-hydroxyphthalazin-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

2-(4-hydroxyphthalazin-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

Cat. No.: B11004738
M. Wt: 407.5 g/mol
InChI Key: IJAONQGCYREZCV-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a methoxyphenyl group, and a tetrahydropyran ring, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction and tetrahydrofuran (THF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(4-hydroxyphthalazin-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Methoxyphenyl compounds: Molecules containing the methoxyphenyl group with varying additional functional groups.

    Tetrahydropyran derivatives: Compounds featuring the tetrahydropyran ring with different substituents.

Uniqueness

2-(4-hydroxyphthalazin-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is unique due to its combination of the phthalazinone core, methoxyphenyl group, and tetrahydropyran ring. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C23H25N3O4/c1-29-17-8-6-16(7-9-17)23(10-12-30-13-11-23)15-24-21(27)14-20-18-4-2-3-5-19(18)22(28)26-25-20/h2-9H,10-15H2,1H3,(H,24,27)(H,26,28)

InChI Key

IJAONQGCYREZCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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